2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-N-[2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]ethanamine
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Overview
Description
The compound 2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-N-[2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]ethanamine is a complex organic molecule characterized by its multiple cyclic structures and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the tetraoxatetracyclohexadecane core and subsequent functionalization. The key steps typically include:
Formation of the Tetraoxatetracyclohexadecane Core: This step involves cyclization reactions under controlled conditions to form the core structure.
Functionalization: The core structure is then functionalized with the necessary substituents through a series of reactions, including etherification and amination.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Optimization of Reaction Conditions: Adjusting temperature, pressure, and solvent conditions to maximize yield.
Purification Techniques: Utilizing chromatography and crystallization methods to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The ether linkages and amine groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The amine and ether groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can include:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a biological response.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound can influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-N-[2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]ethanamine
- Other Tetraoxatetracyclohexadecane Derivatives : Compounds with similar core structures but different functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry and functionalization, which confer distinct chemical and biological properties. Its multiple cyclic structures and ether linkages make it a versatile molecule for various applications.
Properties
Molecular Formula |
C34H55NO10 |
---|---|
Molecular Weight |
637.8 g/mol |
IUPAC Name |
2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-N-[2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]ethanamine |
InChI |
InChI=1S/C34H55NO10/c1-19-7-9-25-21(3)27(38-29-33(25)23(19)11-13-31(5,40-29)42-44-33)36-17-15-35-16-18-37-28-22(4)26-10-8-20(2)24-12-14-32(6)41-30(39-28)34(24,26)45-43-32/h19-30,35H,7-18H2,1-6H3/t19-,20-,21-,22-,23+,24+,25+,26+,27+,28+,29-,30-,31-,32-,33-,34-/m1/s1 |
InChI Key |
CYJOFOZKQKUVJA-CHLIXCKASA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H](O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)OCCNCCO[C@@H]5[C@@H]([C@@H]6CC[C@H]([C@H]7[C@]68[C@H](O5)O[C@@](CC7)(OO8)C)C)C)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCCNCCOC5C(C6CCC(C7C68C(O5)OC(CC7)(OO8)C)C)C)C |
Origin of Product |
United States |
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